2,3-ジヒドロキシプロピルメタクリレート

概要

説明

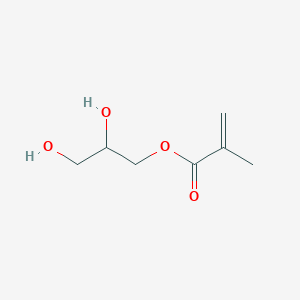

2,3-Dihydroxypropyl methacrylate, also known as 2,3-Dihydroxypropyl methacrylate, is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Dihydroxypropyl methacrylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydroxypropyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxypropyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ポリマー合成

2,3-ジヒドロキシプロピルメタクリレートは、ポリマーの合成に使用されます。例えば、表面開始原子移動ラジカル重合(ATRP)によるポリ(2,3-ジヒドロキシプロピルメタクリレート)ブラシの合成に使用されてきました .

表面改質

この化合物は、表面改質プロセスで使用されます。例えば、シリコンウェハー上に高密度ポリマーブラシを作成するために使用され、その後、2,3-ジヒドロキシプロピルメタクリレート単位を含む親水性ポリマーブラシに変換されました .

摩擦低減

ポリ(2,3-ジヒドロキシプロピルメタクリレート)ブラシは、水中で低い動摩擦係数を示すことがわかっています . これにより、摩擦低減が望ましい用途で役立ちます。

親水性表面の形成

ポリ(2,3-ジヒドロキシプロピルメタクリレート)の親水性により、親水性表面を作成するのに役立ちます . これは、水を吸い込む表面が必要なさまざまな用途で役立ちます。

潤滑

ポリ(2,3-ジヒドロキシプロピルメタクリレート)ブラシの摩擦特性により、潤滑剤として使用できる可能性があります . 特に、ブラシの摩擦係数は、空気と比較して水中で有意に低いことがわかりました .

作用機序

Target of Action

2,3-Dihydroxypropyl methacrylate, also known as 2,3-dihydroxypropyl 2-methylprop-2-enoate, is primarily used in the synthesis of polymers . Its primary targets are therefore the monomers or other reactants it interacts with during polymerization .

Mode of Action

This compound can undergo a variety of organic reactions, including esterification and nucleophilic substitution . In the context of polymer synthesis, it is often involved in reactions such as atom transfer radical polymerization (ATRP) . In ATRP, the compound is polymerized from an immobilized initiator on a surface, resulting in a high-density polymer brush .

Biochemical Pathways

The biochemical pathways affected by 2,3-dihydroxypropyl methacrylate are largely dependent on the specific application of the resulting polymer. For instance, in the creation of hydrogels, the compound contributes to the formation of a microphase separated structure, which can influence the swelling behavior and oxygen permeability of the hydrogel .

Result of Action

The molecular and cellular effects of 2,3-dihydroxypropyl methacrylate’s action are largely determined by the properties of the resulting polymer. For example, in the synthesis of hydrogels, the compound contributes to the formation of a stable, water-swollen gel that has good oxygen permeability . This can have various applications, such as in the creation of soft contact lenses or slow-release devices .

Action Environment

The action, efficacy, and stability of 2,3-dihydroxypropyl methacrylate can be influenced by various environmental factors. For instance, the polymerization process can be affected by temperature, pH, and the presence of other reactants . Additionally, the properties of the resulting polymer can be influenced by environmental conditions such as humidity and temperature .

生化学分析

Biochemical Properties

It is known that this compound can be used to create graft copolymers with a well-defined structure, composed of a 2,3-dihydroxypropyl methacrylate backbone and uniform molecular weight polystyrene branches .

Cellular Effects

It is known that polymers derived from this compound can form hydrogels, which have been proposed for medical applications such as surgical implants and slow-release devices . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Molecular Mechanism

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . The swelling behavior and the oxygen permeability coefficient of these hydrogels can be well-controlled by both the architecture of preformed graft copolymers and the microdomain structure in the cast specimens .

Temporal Effects in Laboratory Settings

It is known that the drying kinetics of hydrogels formed from this compound and 2-hydroxyethyl methacrylate can be examined . The drying process occurs in two phases: the first is evaporation-limited with control of moisture transfer dominated by a combination of capillary flow and liquid volatility; the second is controlled by moisture transfer resulting from thermodynamic coupling of heat and mass transfer processes .

Metabolic Pathways

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Transport and Distribution

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

Subcellular Localization

It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .

生物活性

2,3-Dihydroxypropyl methacrylate (DHPMA), with the chemical formula C7H12O4, is a significant compound in polymer science and biomedical applications. This article explores its biological activity, focusing on its synthesis, properties, applications, and safety considerations.

- Molecular Weight : 160.17 g/mol

- CAS Number : 5919-74-4

- Structure : DHPMA is characterized by two hydroxyl groups and a methacrylate moiety, which allows it to participate in various polymerization reactions.

Synthesis and Polymerization

DHPMA can be polymerized through radical polymerization techniques, yielding copolymers with diverse properties. The compound can also form hydrogels, which are critical in biomedical applications due to their biocompatibility and ability to mimic natural tissue environments.

1. Biomedical Applications

DHPMA has shown potential in various biomedical fields:

- Hydrogels for Drug Delivery : DHPMA-based hydrogels can be designed for controlled drug release, particularly in ocular applications. These hydrogels can enhance the bioavailability of therapeutic agents while minimizing side effects .

- Tissue Engineering : The compound is utilized in creating scaffolds that support cell growth and tissue regeneration. Its hydrophilic nature aids in cell adhesion and proliferation .

- Shape Memory Polymers (SMPs) : DHPMA is incorporated into SMPs that can change shape in response to stimuli (e.g., temperature), making them suitable for minimally invasive surgical procedures .

2. Antimicrobial Properties

Research indicates that DHPMA can be modified to include antimicrobial agents, enhancing its application in medical devices where infection prevention is crucial. The incorporation of such agents into DHPMA-based materials could reduce the risk of post-surgical infections .

Case Studies

- A study demonstrated the effectiveness of DHPMA-based hydrogels in delivering antibiotics such as vancomycin and gentamicin, showcasing their potential for treating localized infections .

- Another research effort focused on the development of SMPs from DHPMA that exhibited favorable mechanical properties and biocompatibility, suitable for use in stents and other implantable devices .

Biochemical Mechanisms

The biological activity of DHPMA is largely attributed to its ability to form stable structures that interact favorably with biological tissues:

- Cellular Interaction : Polymers derived from DHPMA promote cellular activities essential for tissue healing and regeneration.

- Biochemical Pathways : The compound influences various biochemical pathways depending on the application; for instance, it can modulate the release rates of drugs from hydrogels based on environmental stimuli .

Safety Profile

Despite its beneficial applications, DHPMA poses certain risks:

- Irritation Potential : The compound is classified as an irritant and may cause serious eye irritation upon contact. It is also suspected of reproductive toxicity .

- Handling Precautions : Proper safety measures should be adhered to when working with DHPMA to mitigate exposure risks.

Summary Table of Applications

特性

IUPAC Name |

2,3-dihydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMLDXJAPZHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28474-30-8 | |

| Record name | Poly(glyceryl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7057781 | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5919-74-4 | |

| Record name | Glyceryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。